molecular formula C11H18N2O2 B3217498 (2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine CAS No. 1179626-86-8

(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine

Cat. No.: B3217498
CAS No.: 1179626-86-8
M. Wt: 210.27
InChI Key: HLZCZXQCKGZBRW-UHFFFAOYSA-N
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Description

(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine, also known as N1-(2,4-dimethoxybenzyl)-1,2-ethanediamine, is a compound with the molecular formula C11H18N2O2 and a molecular weight of 210.28 g/mol . This compound is characterized by the presence of an aminoethyl group and a dimethoxyphenylmethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine typically involves the reaction of 2,4-dimethoxybenzyl chloride with ethylenediamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study the interactions between amine-containing molecules and biological receptors. It is also employed in the synthesis of biologically active compounds that can act as enzyme inhibitors or receptor agonists/antagonists .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit activities such as anti-inflammatory, analgesic, or anticancer properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of (2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the dimethoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine is unique due to the specific positioning of the methoxy groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct biological and chemical properties compared to its analogs .

Properties

IUPAC Name

N'-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-14-10-4-3-9(8-13-6-5-12)11(7-10)15-2/h3-4,7,13H,5-6,8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZCZXQCKGZBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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